molecular formula C16H14FNO3 B6378941 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% CAS No. 1261898-70-7

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%

Cat. No. B6378941
CAS RN: 1261898-70-7
M. Wt: 287.28 g/mol
InChI Key: JQXYGECKSTVRKC-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% (5-FCP-2F) is an organic compound that has been studied for its potential applications in scientific research, particularly in the field of biochemical and physiological research. This compound is a member of the class of compounds known as arylformylphenols, which have been used in many applications due to their unique properties.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. For example, this compound has been used as a fluorescent probe for the detection of catecholamines, such as dopamine and serotonin, in biological samples. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of a wide range of drugs and other compounds. Additionally, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% has been used to study the binding of small molecules to proteins, as well as their interactions with DNA.

Mechanism of Action

The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a wide range of drugs and other compounds. Additionally, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% has been shown to interact with proteins, as well as DNA, which may explain its potential applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the enzyme cytochrome P450, which may lead to changes in the metabolism of drugs and other compounds. Additionally, this compound has been shown to interact with proteins and DNA, which may lead to changes in the expression of certain genes.

Advantages and Limitations for Lab Experiments

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% has several advantages for lab experiments. For example, it is relatively easy to synthesize, and is stable in a variety of solvents. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory settings. However, there are some limitations to the use of this compound. For example, it is not water-soluble, which can limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential applications of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further studies could be conducted to better understand its interactions with proteins and DNA. Finally, further research could be conducted to explore the potential applications of this compound in the detection of catecholamines, as well as its use as a substrate for the enzyme cytochrome P450.

Synthesis Methods

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95% can be synthesized from a variety of starting materials, including 4-(ethylcarbamoyl)-3-fluorobenzaldehyde and 2-formylphenol. The reaction is typically carried out in a two-step process, where the aldehyde is first treated with a base (e.g. potassium hydroxide) to form the corresponding ethyl carbamate. This carbamate is then reacted with 2-formylphenol to form 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%. This reaction can be carried out in a variety of solvents, including dichloromethane and ethyl acetate.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-16(21)13-6-5-10(7-14(13)17)11-3-4-12(9-19)15(20)8-11/h3-9,20H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXYGECKSTVRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685349
Record name N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol

CAS RN

1261898-70-7
Record name N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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